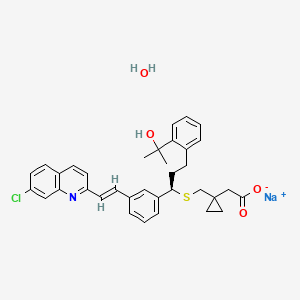

Montelukast sodium hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C35H37ClNNaO4S |

|---|---|

Molecular Weight |

626.2 g/mol |

IUPAC Name |

sodium;2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetate;hydrate |

InChI |

InChI=1S/C35H36ClNO3S.Na.H2O/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;;/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);;1H2/q;+1;/p-1/b15-10+;;/t32-;;/m1../s1 |

InChI Key |

QAXHQHBRRJHZHL-ZPQUALOVSA-M |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.O.[Na+] |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)[O-])O.O.[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of Montelukast Sodium Hydrate in Preclinical Asthma Models

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mechanism of action of montelukast (B128269) sodium hydrate (B1144303), a selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, in preclinical models of asthma. The document details the molecular interactions, downstream signaling effects, and the resulting physiological changes in the airways, supported by quantitative data from various studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: CysLT1 Receptor Antagonism

Montelukast is a potent and selective antagonist of the CysLT1 receptor.[1][2][3][4][5] Cysteinyl leukotrienes (CysLTs), namely LTC4, LTD4, and LTE4, are potent inflammatory lipid mediators synthesized from arachidonic acid by the 5-lipoxygenase pathway.[5] In asthma, these leukotrienes are released from various cells, including mast cells, eosinophils, and basophils, upon allergen challenge.[4][5]

The binding of CysLTs to the CysLT1 receptor, a G-protein coupled receptor found on airway smooth muscle cells and inflammatory cells, triggers a cascade of intracellular signaling events.[3][6] This signaling leads to the hallmark features of asthma: bronchoconstriction, increased vascular permeability leading to airway edema, enhanced mucus secretion, and the recruitment and activation of inflammatory cells, particularly eosinophils.[1][4][5] Montelukast competitively and selectively blocks the binding of LTD4 to the CysLT1 receptor, thereby inhibiting these downstream effects without any agonist activity.[1][2]

Signaling Pathway of CysLT1 Receptor and Inhibition by Montelukast

The following diagram illustrates the signaling pathway initiated by cysteinyl leukotrienes and the point of intervention by montelukast.

Effects on Airway Inflammation

A primary manifestation of asthma is chronic airway inflammation characterized by the infiltration of eosinophils, lymphocytes, and mast cells. Montelukast has been shown to significantly attenuate this inflammatory response in various animal models.

Reduction of Inflammatory Cell Infiltration

In ovalbumin (OVA)-sensitized mouse models of allergic asthma, montelukast treatment leads to a marked reduction in the number of inflammatory cells, particularly eosinophils, in the bronchoalveolar lavage (BAL) fluid.[7][8] Studies have demonstrated that high-dose montelukast can reduce the number of eosinophils in the BAL by over 90%.[7] Montelukast also attenuates chlorine-induced macrophage influx, neutrophilia, and eosinophilia in BAL fluid in a mouse model of irritant-induced asthma.[9][10]

Modulation of Pro-inflammatory Cytokines and Chemokines

The anti-inflammatory effects of montelukast are mediated, in part, through the suppression of T helper type-2 (Th2) cytokines.[7] In preclinical models, montelukast treatment significantly reduces the levels of key Th2 cytokines including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13) in both BAL fluid and lung tissue.[7][11] IL-4 is crucial for IgE production, IL-5 is a key factor in eosinophil survival and activation, and IL-13 is implicated in airway hyperresponsiveness and mucus production.

Furthermore, montelukast has been shown to prevent increases in Vascular Endothelial Growth Factor (VEGF) and IL-6 in BAL fluid following chlorine exposure.[9][10] Montelukast has also been observed to suppress M2-related cytokines and chemokines in alternatively activated macrophages, potentially through the MAPK-p38 and NF-κB-p65 pathways.[12]

Quantitative Data on Anti-inflammatory Effects

| Parameter | Animal Model | Montelukast Dose | Route of Administration | Effect | Reference |

| Eosinophils in BALF | OVA-sensitized BALB/c mice | 25 mg/kg for 3 days | Intravenous | >90% reduction | [7] |

| Eosinophils in BALF | OVA-challenged C57BL/6 mice | 6 mg/kg for 20 days | Not specified | Significant suppression | [8] |

| Total Cells in BALF | OVA-sensitized BALB/c mice | 15 mg/kg | Not specified | Significant decrease from (5.4 +/- 1.1) x 10^5/ml to (3.9 +/- 1.6) x 10^5/ml | [11] |

| Eosinophils in BALF | OVA-sensitized BALB/c mice | 15 mg/kg | Not specified | Significant decrease from 2.32 +/- 0.20 to 1.64 +/- 0.32 | [11] |

| IL-5 in BAL and Lung | OVA-sensitized BALB/c mice | 25 mg/kg for 3 days | Intravenous | Significant reduction | [7] |

| IL-4 in BAL and Lung | OVA-sensitized BALB/c mice | 25 mg/kg for 3 days | Intravenous | Significant reduction | [7] |

| IL-13 in Lung | OVA-sensitized BALB/c mice | 25 mg/kg for 3 days | Intravenous | Significant decrease | [7] |

| IL-4 mRNA in Lung | OVA-sensitized BALB/c mice | 15 mg/kg | Not specified | Absorbance reduced from 0.91 to 0.22 | [11] |

| IL-5 mRNA in Lung | OVA-sensitized BALB/c mice | 15 mg/kg | Not specified | Absorbance reduced from 0.96 to 0.35 | [11] |

| Neutrophils in BALF | Chlorine-exposed BALB/c mice | 3 mg/kg | Not specified | Attenuated influx | [9] |

| Macrophages in BALF | Chlorine-exposed BALB/c mice | 3 mg/kg | Not specified | Attenuated influx | [9] |

| IL-6 in BALF | Chlorine-exposed BALB/c mice | 3 mg/kg | Not specified | Prevented increase | [9][10] |

| VEGF in BALF | Chlorine-exposed BALB/c mice | 3 mg/kg | Not specified | Prevented increase | [9][10] |

Effects on Bronchoconstriction and Airway Hyperresponsiveness

Airway hyperresponsiveness (AHR), an exaggerated bronchoconstrictor response to various stimuli, is a cardinal feature of asthma. Montelukast effectively attenuates AHR in preclinical models.

In OVA-sensitized guinea pigs, inhaled montelukast potently suppressed bronchoconstriction induced by both inhaled and intravenous LTC4 and LTD4.[13] The protective effect against LTD4-induced bronchoconstriction was observed for at least 24 hours.[13] In a mouse model of irritant-induced asthma, montelukast reduced chlorine-induced AHR to methacholine (B1211447), particularly in the peripheral airways.[9] Clinical studies in children have also shown that a single dose of montelukast can attenuate exercise-induced bronchoconstriction within 2 hours, with the effect lasting up to 24 hours.[14]

Effects on Airway Remodeling

Chronic, uncontrolled inflammation in asthma can lead to structural changes in the airways known as airway remodeling. These changes include subepithelial fibrosis, increased airway smooth muscle mass, and goblet cell hyperplasia. Montelukast has demonstrated the potential to inhibit and even reverse some of these remodeling processes.

In a murine model of chronic asthma, administration of montelukast before each OVA challenge was capable of restoring most of the measured parameters of airway remodeling to near-normal levels.[15] This included a reduction in goblet cell hyperplasia, epithelial thickness, and lung collagen content.[15] Another study showed that montelukast could effectively inhibit airway remodeling, suggesting a role for cysteinyl leukotrienes in the pathogenesis of chronic allergic inflammation with fibrosis.[11] Furthermore, in a model using young mice, montelukast was shown to prevent and reverse airway remodeling, including decreasing airway smooth muscle mass.[16]

Quantitative Data on Effects on Airway Remodeling

| Parameter | Animal Model | Montelukast Dose | Effect | Reference |

| Goblet Cell Hyperplasia | OVA-challenged mice | Not specified | Significant reduction | [15] |

| Epithelial Thickness | OVA-challenged mice | Not specified | Significant reduction | [15] |

| Lung Collagen Content | OVA-challenged mice | Not specified | Significant reduction | [15] |

| Airway Smooth Muscle Mass | OVA-sensitized young mice | Not specified | Decreased mass | [16] |

| Mucus Production | OVA-sensitized BALB/c mice | 15 mg/kg | Decreased production | [11] |

| Collagen Deposition | OVA-sensitized BALB/c mice | 15 mg/kg | Decreased deposition | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline common experimental protocols used in the evaluation of montelukast in asthma models.

Induction of Allergic Asthma in Mice (Ovalbumin Model)

A widely used method to induce an asthma-like phenotype in mice involves sensitization and subsequent challenge with ovalbumin (OVA).[17][18][19][20][21]

Protocol:

-

Sensitization: BALB/c or C57BL/6 mice are sensitized by intraperitoneal (i.p.) injections of OVA (e.g., 20-50 µg) emulsified in an adjuvant such as aluminum hydroxide (B78521) (alum; e.g., 2 mg) on day 0 and day 12 or 14.[17][20]

-

Challenge: Following sensitization, mice are challenged with OVA to induce an allergic airway response. This can be done via:

-

Intranasal (i.n.) or Intratracheal (i.t.) instillation: Mice are anesthetized and a solution of OVA is delivered directly into the nasal passages or trachea.[19][20]

-

Aerosol inhalation: Mice are placed in a chamber and exposed to an aerosolized solution of OVA (e.g., 1%) for a specific duration (e.g., 30 minutes) on several consecutive days.[15][20]

-

-

Montelukast Treatment: Montelukast or vehicle is typically administered prior to and/or during the challenge phase. The dose and route of administration can vary depending on the study design (e.g., 3-25 mg/kg, administered intravenously, orally, or via inhalation).[7][8][9]

Experimental Workflow for OVA-Induced Asthma Model

Assessment of Airway Hyperresponsiveness (AHR)

AHR is typically measured by assessing the change in lung function in response to a bronchoconstricting agent like methacholine.[22][23][24][25][26]

Invasive Method (Forced Oscillation Technique):

-

Mice are anesthetized, tracheostomized, and connected to a ventilator.

-

Baseline respiratory mechanics (resistance and elastance) are measured.

-

Increasing concentrations of aerosolized methacholine are administered.

-

Changes in airway resistance and elastance are recorded to determine the provocative concentration of methacholine that causes a significant increase in airway resistance (PC200).

Non-invasive Method (Whole-Body Plethysmography):

-

Conscious, unrestrained mice are placed in a whole-body plethysmograph.

-

Baseline breathing parameters are recorded.

-

Mice are exposed to increasing concentrations of aerosolized methacholine.

-

Changes in the breathing pattern are used to calculate an enhanced pause (Penh) value, which is an index of airway obstruction. While widely used, the interpretation of Penh as a direct measure of airway resistance is debated.[23]

Bronchoalveolar Lavage (BAL) and Cell Analysis

BAL is a standard procedure to sample the cellular and fluid components of the airways.[27][28][29][30]

Protocol:

-

Mice are euthanized.

-

The trachea is exposed and cannulated.

-

A known volume of sterile saline or phosphate-buffered saline (PBS) is instilled into the lungs and then gently aspirated. This process is repeated several times.

-

The collected BAL fluid is centrifuged to separate the cells from the supernatant.

-

Cell Analysis: The cell pellet is resuspended, and the total number of cells is counted. Differential cell counts (to identify eosinophils, neutrophils, macrophages, and lymphocytes) are performed on cytospin preparations stained with a Romanowsky-type stain (e.g., Diff-Quik).[31][32]

-

Supernatant Analysis: The supernatant can be stored and used for measuring cytokine, chemokine, and immunoglobulin levels using techniques like ELISA or multiplex bead assays.[28][29][33]

Conclusion

Montelukast sodium hydrate exerts its therapeutic effects in asthma models primarily through the selective antagonism of the CysLT1 receptor. This action effectively blocks the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes. Preclinical evidence robustly demonstrates that montelukast significantly attenuates airway inflammation by reducing the infiltration of key inflammatory cells and suppressing the production of Th2 cytokines. Furthermore, it mitigates airway hyperresponsiveness and shows promise in inhibiting and potentially reversing airway remodeling. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working on novel therapies for asthma and related inflammatory airway diseases.

References

- 1. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]

- 3. Leukotriene Receptor Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. internationaldrugmart.com [internationaldrugmart.com]

- 5. webhome.auburn.edu [webhome.auburn.edu]

- 6. atsjournals.org [atsjournals.org]

- 7. Anti-inflammatory effects of high-dose montelukast in an animal model of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Montelukast modulates lung CysLT(1) receptor expression and eosinophilic inflammation in asthmatic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Montelukast reduces inhaled chlorine triggered airway hyperresponsiveness and airway inflammation in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Montelukast reduces inhaled chlorine triggered airway hyperresponsiveness and airway inflammation in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [The effect of montelukast on airway remodeling and the expression of interleukins and transforming growth factor-beta2 mRNA] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of montelukast on M2-related cytokine and chemokine in M2 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhaled montelukast inhibits cysteinyl-leukotriene-induced bronchoconstriction in ovalbumin-sensitized guinea-pigs: the potential as a new asthma medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Montelukast Tablet Attenuates Bronchospasm | MDedge [mdedge.com]

- 15. Influence of inhaled beclomethasone and montelukast on airway remodeling in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Montelukast reverses airway remodeling in actively sensitized young mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]

- 19. researchgate.net [researchgate.net]

- 20. Murine Model of Allergen Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assessment of Airway Hyperresponsiveness in Mouse Models | Society for Mucosal Immunology [socmucimm.org]

- 23. Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Measurement of Airway Hyperresponsiveness in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Frontiers | Issues determining direct airways hyperresponsiveness in mice [frontiersin.org]

- 26. Experimental Models of Airway Hyperresponsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Relationship between inflammatory cells in bronchoalveolar lavage fluid and pathologic changes in the lung interstitium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]

- 30. ildcare.nl [ildcare.nl]

- 31. researchgate.net [researchgate.net]

- 32. d-nb.info [d-nb.info]

- 33. Analysis of a Panel of 48 Cytokines in BAL Fluids Specifically Identifies IL-8 Levels as the Only Cytokine that Distinguishes Controlled Asthma from Uncontrolled Asthma, and Correlates Inversely with FEV1 - PMC [pmc.ncbi.nlm.nih.gov]

Montelukast Sodium Hydrate: A Deep Dive into its CysLT1 Receptor Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of montelukast (B128269) sodium hydrate (B1144303) as a potent and selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R). Montelukast is a cornerstone in the management of asthma and allergic rhinitis, and a thorough understanding of its interaction with the CysLT1R is paramount for researchers in respiratory and inflammatory diseases. This document provides a consolidated resource on its binding affinity, functional antagonism, the signaling pathways it modulates, and the experimental protocols used to characterize its activity.

Executive Summary

Montelukast sodium hydrate is a highly selective, orally active antagonist of the CysLT1 receptor.[1][2] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators that, upon binding to CysLT1R, trigger a cascade of events leading to bronchoconstriction, airway edema, mucus secretion, and inflammatory cell recruitment.[3][4] Montelukast competitively binds to the CysLT1R, thereby inhibiting the physiological actions of these pro-inflammatory molecules.[1][2] This antagonism forms the basis of its therapeutic efficacy in asthma and other inflammatory conditions.

Quantitative Analysis of Montelukast's CysLT1R Antagonist Activity

The potency of montelukast has been quantified through various in vitro assays, primarily radioligand binding assays and functional assays measuring the inhibition of leukotriene-induced cellular responses. The following tables summarize key quantitative data for montelukast and other relevant CysLT1R antagonists.

Table 1: In Vitro Binding Affinity (Ki) of Montelukast for CysLT1R

| Compound | Radioligand | Tissue/Cell Source | Ki (nM) |

| Montelukast | [³H]LTD₄ | Guinea Pig Lung Membranes | 0.18 ± 0.03[2] |

| Montelukast | [³H]LTD₄ | Sheep Lung Membranes | 4[2] |

| Montelukast | [³H]LTD₄ | Differentiated U937 Cell Membranes | 0.52 ± 0.23[2][5] |

| Montelukast | [³H]LTD₄ | Guinea Pig Lung (in presence of human plasma) | 0.19 ± 0.02[2] |

Table 2: In Vitro Functional Antagonism (IC50/pA2) of Montelukast at CysLT1R

| Compound | Assay Type | Agonist | Tissue/Cell System | Value |

| Montelukast | Contraction Assay | LTD₄ | Guinea Pig Trachea | pA₂ = 9.3[2] |

| Montelukast | Calcium Mobilization | UTP | dU937 cells | IC₅₀ = 7.7 µM[6] |

| Montelukast | Calcium Mobilization | UDP | dU937 cells | IC₅₀ = 4.5 µM[6] |

Cysteinyl Leukotriene Receptor 1 (CysLT1R) Signaling Pathway

The CysLT1R is a G protein-coupled receptor (GPCR) that primarily couples to the Gq alpha subunit.[7] Upon activation by cysteinyl leukotrienes, a downstream signaling cascade is initiated, leading to the physiological responses associated with asthma and allergy. Montelukast, by blocking the initial ligand-receptor interaction, prevents the activation of this pathway.

Experimental Protocols

The characterization of CysLT1R antagonists like montelukast relies on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro assays.

Radioligand Binding Assay (Competitive)

This assay quantifies the affinity of an unlabeled compound (montelukast) for the CysLT1R by measuring its ability to compete with a radiolabeled ligand for receptor binding.

Detailed Methodology:

-

Membrane Preparation:

-

Assay Setup:

-

In a 96-well plate, add assay buffer, varying concentrations of montelukast, and the prepared cell membranes.

-

Initiate the binding reaction by adding a fixed concentration of the radioligand (e.g., [³H]LTD₄).[5]

-

Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of unlabeled LTD₄).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[5]

-

-

Termination and Filtration:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.[8]

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

-

-

Quantification and Analysis:

-

Measure the radioactivity retained on the filters using a scintillation counter.[9]

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of montelukast (the concentration that inhibits 50% of specific radioligand binding).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]

-

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by a CysLT1R agonist.

Detailed Methodology:

-

Cell Preparation:

-

Dye Loading:

-

Antagonist Incubation:

-

Wash the cells to remove excess dye.

-

Add varying concentrations of montelukast to the wells and incubate for a defined period.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in a fluorescence plate reader.

-

Measure baseline fluorescence.

-

Add a fixed concentration of a CysLT1R agonist (e.g., LTD₄ or UDP) to stimulate calcium release.[6]

-

Immediately begin kinetic fluorescence readings to measure the change in intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the peak fluorescence response for each concentration of montelukast.

-

Determine the IC₅₀ value, which is the concentration of montelukast that inhibits 50% of the agonist-induced calcium response.

-

In Vivo Models of Activity

The efficacy of montelukast as a CysLT1R antagonist has been extensively validated in various animal models of asthma and allergic inflammation. These models are crucial for understanding the therapeutic potential of the compound in a physiological setting.

Table 3: In Vivo Efficacy of Montelukast

| Animal Model | Allergen/Stimulus | Montelukast Effect | Route of Administration |

| Conscious Sensitized Rats | Ovalbumin | Inhibition of bronchoconstriction (ED₅₀ = 0.03 mg/kg) | Oral[2] |

| Conscious Squirrel Monkeys | LTD₄ | Blockade of bronchoconstriction | Oral[2] |

| Allergic Conscious Sheep | Ascaris suum | 70% decrease in early and 75% decrease in late phase bronchoconstriction | Intravenous infusion[2] |

| Ovalbumin-Sensitized Guinea Pigs | LTD₄, LTC₄ | Potent suppression of bronchoconstriction | Inhaled[4] |

| Cough Variant Asthma Guinea Pig Model | Antigen inhalation | Significant reduction in cough and airway resistance | Not specified[11] |

Ovalbumin-Sensitized Guinea Pig/Mouse Model of Asthma

A widely used preclinical model to study the pathophysiology of asthma and to evaluate the efficacy of anti-asthmatic drugs.[12][13][14]

Typical Protocol Outline:

-

Sensitization:

-

Animals are sensitized by intraperitoneal injections of ovalbumin (OVA), often with an adjuvant like aluminum hydroxide, on multiple days (e.g., day 0 and day 7).[12]

-

-

Challenge:

-

After a period of time, the sensitized animals are challenged with an aerosolized solution of OVA to induce an asthmatic response.[13]

-

-

Treatment:

-

Montelukast or a vehicle control is administered to the animals prior to the OVA challenge.[4]

-

-

Assessment of Airway Response:

-

Airway hyperresponsiveness and bronchoconstriction are measured using techniques such as whole-body plethysmography or by measuring changes in airway pressure.[4]

-

Inflammatory cell infiltration into the airways is assessed by analyzing bronchoalveolar lavage (BAL) fluid.[11]

-

Histological analysis of lung tissue can be performed to evaluate airway inflammation and remodeling.

-

Conclusion

This compound is a well-characterized, high-affinity antagonist of the CysLT1 receptor. Its ability to potently and selectively block the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes has been demonstrated through a variety of in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a comprehensive overview of the methodologies used to elucidate the antagonist activity of montelukast at the CysLT1R, offering a valuable resource for researchers in the field of respiratory and inflammatory drug discovery.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. Pharmacology of montelukast sodium (Singulair), a potent and selective leukotriene D4 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Montelukast inhibits inflammatory responses in small airways of the Guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhaled montelukast inhibits cysteinyl-leukotriene-induced bronchoconstriction in ovalbumin-sensitized guinea-pigs: the potential as a new asthma medication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CysLT1 Receptor Activation Decreases Na+/K+‐ATPase Activity via PKC‐Mediated Mechanisms in Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Calculations and Instrumentation used for Radioligand Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Concentration dependent non-CysLT1 receptor mediated inhibitory activity of leukotriene receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of montelukast in a guinea pig model of cough variant asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Intranasal challenge with increasing ovalbumin doses differently affects airway hyperresponsiveness and inflammatory cell accumulation in mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The "classical" ovalbumin challenge model of asthma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

montelukast sodium hydrate synthesis and structural characterization

An in-depth technical guide on the synthesis and structural characterization of Montelukast (B128269) Sodium Hydrate (B1144303), designed for researchers, scientists, and drug development professionals.

Introduction

Montelukast sodium is a potent and selective cysteinyl leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[1][2][3] It functions by inhibiting the action of leukotriene D4 on the CysLT1 receptor in the lungs and bronchial tubes, thereby reducing bronchoconstriction and inflammation.[4][5] The synthesis of montelukast is a multi-step process that requires careful control of stereochemistry to produce the desired (R)-enantiomer.[6] Its sodium salt is typically an amorphous, hygroscopic solid, although several crystalline forms have been identified.[5][7]

This guide provides a comprehensive overview of a common synthetic route to montelukast sodium hydrate and details the analytical techniques used for its thorough structural characterization and quality control.

Synthesis of this compound

The synthesis of montelukast sodium typically involves the coupling of two key intermediates, followed by purification via an amine salt, and final conversion to the sodium salt. Several synthetic strategies have been published, with a common approach involving the reaction of a mesylated diol intermediate with a thiol-containing cyclopropane (B1198618) derivative.[7][8][9]

General Synthetic Pathway

The overall synthesis can be visualized as a multi-stage process, starting from advanced intermediates and proceeding through a crucial coupling reaction, purification, and final salt formation.

Caption: General Synthesis Pathway for Montelukast Sodium.

Key Intermediates

The synthesis relies on the preparation and coupling of several key molecules.

| Intermediate Name | Role in Synthesis |

| 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol (Diol) | Provides the core structure containing the quinoline (B57606) and chiral alcohol moieties. |

| 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-methanesulfonyloxypropyl)phenyl)-2-propanol (Mesylate) | An activated form of the diol, creating a good leaving group for the coupling reaction.[7][9] |

| 1-(mercaptomethyl)cyclopropaneacetic acid | The nucleophile that couples with the mesylate intermediate to form the thioether linkage.[7][9] |

| Dicyclohexylamine (DCHA) or 1-methyl-3-phenylpropyl amine (MPPA) | Organic bases used to form a crystalline salt with montelukast free acid for purification.[4][10] |

Experimental Protocol: Synthesis and Purification

This protocol is a representative example based on common literature methods.[8][9][10]

Step 1: Preparation of the Mesylate Intermediate

-

Dissolve the Diol intermediate, 2-(2-(3(S)-(3-(2-(7-chloro-2-quinolinyl)-ethenyl)phenyl)-3-hydroxypropyl)phenyl)-2-propanol, in an appropriate organic solvent (e.g., toluene (B28343), tetrahydrofuran).

-

Cool the solution to between -20°C and 0°C.

-

Add an organic base, such as triethylamine (B128534) or diisopropylethylamine.

-

Slowly add methane sulfonyl chloride while maintaining the low temperature.

-

Stir the reaction mixture for 1-2 hours until the reaction is complete, as monitored by TLC or HPLC.

-

The resulting solution containing the Mesylate intermediate is typically used directly in the next step without isolation.

Step 2: Preparation of the Thiol Dilithium (B8592608) Salt

-

In a separate reaction vessel, dissolve 1-(mercaptomethyl)cyclopropaneacetic acid in anhydrous tetrahydrofuran (B95107) (THF).

-

Cool the solution to between -20°C and 0°C under an inert atmosphere (e.g., nitrogen).

-

Slowly add two equivalents of a strong base, such as n-butyllithium, to form the dilithium salt.

-

Stir the mixture at low temperature for approximately 30-60 minutes.

Step 3: Coupling Reaction

-

Slowly add the solution of the Mesylate intermediate from Step 1 to the thiol dilithium salt solution from Step 2, maintaining a temperature below 0°C.

-

Allow the reaction mixture to stir for several hours, gradually warming to room temperature.

-

Quench the reaction by adding an aqueous solution of a weak acid, such as tartaric acid or saturated ammonium (B1175870) chloride.

-

Perform a liquid-liquid extraction using an organic solvent like ethyl acetate (B1210297).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield crude Montelukast free acid as an oil or residue.

Step 4: Purification via Amine Salt Formation

-

Dissolve the crude Montelukast acid in a suitable solvent, such as toluene or ethyl acetate.[4][10]

-

Add one equivalent of an organic amine, such as dicyclohexylamine or 1-methyl-3-phenylpropyl amine.[10]

-

Stir the mixture at room temperature. The crystalline amine salt will precipitate. The process can be aided by cooling or adding an anti-solvent like n-hexane.[10]

-

Filter the solid precipitate, wash with a cold solvent mixture (e.g., toluene/hexane), and dry under vacuum.[10]

-

The salt can be further purified by recrystallization from a solvent system like toluene/acetonitrile (B52724).

Step 5: Conversion to Montelukast Sodium

-

Suspend the purified Montelukast amine salt in a biphasic system of water and an organic solvent (e.g., methylene (B1212753) chloride, toluene).[11]

-

Add a weak acid, such as 6% acetic acid, to neutralize the amine and liberate the free Montelukast acid into the organic layer.[11]

-

Separate the layers, wash the organic layer with water, and dry it over sodium sulfate.[11]

-

To the solution of pure Montelukast acid, add one equivalent of a sodium source, such as a solution of sodium hydroxide (B78521) in ethanol (B145695) or sodium methoxide (B1231860) in methanol.[8][11]

-

Remove the solvent under reduced pressure at a temperature below 40°C to obtain a residue.[11]

-

Dissolve the residue in a small amount of a solvent like toluene and precipitate the final product by adding it to an anti-solvent such as n-heptane.[8][11]

-

Filter the resulting solid, wash with the anti-solvent, and dry under vacuum at 85-90°C to yield this compound as an amorphous white to off-white powder.[8]

Structural Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and solid-state properties. This involves a combination of chromatographic and spectroscopic techniques.

Characterization Workflow

The analytical workflow ensures the final product meets all quality specifications, from chemical purity to structural and solid-state identity.

Caption: Workflow for Structural Characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of montelukast sodium and to quantify any process-related impurities.[2]

Experimental Protocol:

-

Preparation of Mobile Phase: Prepare the mobile phase, for example, by mixing acetonitrile and sodium acetate buffer (pH 4 adjusted with acetic acid) in a ratio of 80:20 v/v.[12]

-

Standard Solution Preparation: Accurately weigh and dissolve montelukast sodium reference standard in the mobile phase to a known concentration (e.g., 0.08 mg/mL).[12]

-

Sample Solution Preparation: Prepare the sample solution by dissolving the synthesized product in the mobile phase to achieve a similar concentration.

-

Chromatographic Conditions: Set up the HPLC system with the parameters specified in the table below.

-

Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph. Determine the purity by comparing the peak area of the main component to the total area of all peaks.

| Parameter | Value |

| Column | Lichrosolv C8 (5 µm, 250 mm × 4.6 mm) or equivalent.[12] |

| Mobile Phase | Acetonitrile : Sodium Acetate Buffer (pH 4.0) (80:20 v/v).[12] |

| Flow Rate | 1.0 mL/min.[12] |

| Detection Wavelength | 350 nm or 238 nm.[12][13] |

| Column Temperature | 30°C.[13] |

| Typical Retention Time | ~6-7 minutes.[13] |

Mass Spectrometry (MS)

LC-MS/MS is a powerful tool for confirming the molecular weight and fragmentation pattern of montelukast.[14][15]

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution of montelukast sodium in a suitable solvent mixture, such as acetonitrile and 0.1 M ammonium acetate (65:35 v/v).[14]

-

Instrumentation: Use a liquid chromatograph coupled to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Analysis: Infuse the sample solution into the ESI source operating in positive ion mode. Acquire full scan mass spectra and product ion spectra (MS/MS) by selecting the parent ion.

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive.[2] |

| Parent Ion (as acid) | m/z 586.2 [M+H]⁺.[16] |

| Parent Ion (as sodium) | m/z 587.1.[14] |

| Major Fragment Ions | m/z 422.2, 421.18.[1][16] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the montelukast molecule.

Experimental Protocol:

-

Sample Preparation: Prepare a sample by mixing a small amount of montelukast sodium with dry potassium bromide (KBr) and pressing the mixture into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Assignment |

| 2900 - 3000 | Aromatic C-H stretching.[17][18] |

| ~1600 and ~1475 | C=C aromatic ring stretching (often in pairs).[18] |

| ~1700 | C=O stretching (from the carboxylic acid group) |

| ~3400 (broad) | O-H stretching (from hydrate water and alcohol) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the detailed chemical structure of the molecule. Chiral NMR can also be employed to determine enantiomeric purity.[6]

Experimental Protocol:

-

Sample Preparation: Dissolve an accurately weighed sample of montelukast sodium in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or DMSO-d₆).

-

Analysis: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Enantiomeric Purity: To determine enantiomeric purity, a chiral solvating agent (CSA) like (-)-cinchonidine or (S)-BINOL can be added to the NMR sample, which induces separate signals for the R and S enantiomers.[6]

Powder X-ray Diffraction (PXRD)

PXRD is critical for analyzing the solid-state nature of montelukast sodium, differentiating between amorphous and crystalline forms, and identifying specific polymorphs.[19][20]

Experimental Protocol:

-

Sample Preparation: Lightly pack the powdered sample of montelukast sodium into a sample holder.

-

Analysis: Collect the diffraction pattern using a diffractometer with Cu Kα radiation. Scan over a 2θ range of approximately 2° to 40°.

| Crystalline Form | Characteristic 2θ Peaks (±0.2°) |

| Form A1 | 16.9, 17.2, 22.2, 22.7, 25.2.[21] |

| Form B1 | 5.3, 16.9, 19.6, 20.3, 25.0.[19] |

| Form B2 | 5.1, 16.3, 17.0, 20.3, 25.0.[19][21] |

| Form C | 5.2, 5.5, 16.7, 18.2, 20.6.[19][21] |

| Form D | 11.8, 20.1, 20.6, 21.1, 21.8.[19][21] |

| Form E | 16.9, 20.1, 20.5, 20.7, 25.0.[19][21] |

| Form D1 | Corresponding to d-spacing (Å) of 5.36, 5.22, 4.77, 4.18, 4.07.[22] |

References

- 1. researchgate.net [researchgate.net]

- 2. shimadzu.com [shimadzu.com]

- 3. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Process For The Purification Of Montelukast Sodium [quickcompany.in]

- 5. Manufacturing Process Of Montelukast Sodium, Its New Intermediates And [quickcompany.in]

- 6. Determination of the enantiomeric purity of the antiasthmatic drug montelukast by means of 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. A Process For Synthesis Of Montelukast Sodium [quickcompany.in]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. asianpubs.org [asianpubs.org]

- 11. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]

- 12. asianpubs.org [asianpubs.org]

- 13. uspnf.com [uspnf.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. researchgate.net [researchgate.net]

- 16. akjournals.com [akjournals.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. US20050187244A1 - Montelukast sodium polymorphs - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. WO2005075427A2 - Montelukast sodium polymorphs - Google Patents [patents.google.com]

- 22. WO2011033470A1 - Crystalline form of montelukast sodium - Google Patents [patents.google.com]

Physicochemical Properties of Montelukast Sodium Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of montelukast (B128269) sodium hydrate (B1144303), a selective and orally active cysteinyl leukotriene receptor antagonist.[1][2] It is widely used in the management of asthma and for the relief of symptoms associated with allergic rhinitis.[3][4] Understanding its physicochemical characteristics is critical for formulation development, quality control, and ensuring therapeutic efficacy.

General Properties

Montelukast sodium is the monosodium salt of montelukast.[5] It is a hygroscopic, optically active, white to off-white or pale yellowish-white powder.[1][6] The compound is known to be sensitive to light and requires protective handling and storage.[4]

| Property | Value |

| Chemical Name | [R-(E)]-1-[[[1-[3-[2-(7-chloro-2 quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid, monosodium salt |

| Molecular Formula | C₃₅H₃₅ClNNaO₃S |

| Molecular Weight | 608.17 g/mol (anhydrous basis) |

| CAS Number | 151767-02-1 |

| Appearance | White to off-white, hygroscopic powder |

| Optical Rotation | +90° to +106° (c=1, in methanol) |

Solubility Profile

Montelukast sodium's solubility is a key factor in its formulation and bioavailability. It exhibits varied solubility in different solvents.

| Solvent | Solubility |

| Water | Freely soluble[1][6][10], 10 mg/mL[11] |

| Methanol (B129727) | Very soluble[6], Freely soluble[1][10] |

| Ethanol | Very soluble[6], Freely soluble[1][10], approx. 30 mg/mL[11] |

| DMSO | ≥8 mg/mL at 60 °C[2][7][8][9], approx. 30 mg/mL[11] |

| Acetonitrile (B52724) | Practically insoluble[1] |

| Aqueous Buffers (e.g., PBS pH 7.2) | Sparingly soluble; approx. 0.15 mg/mL in a 1:9 ethanol:PBS solution[11] |

Sources:[1][2][6][7][8][9][10][11]

Physicochemical Parameters

These parameters are essential for predicting the drug's behavior in biological systems and for developing analytical methods.

| Parameter | Value | Notes |

| Melting Point | 115 °C (with decomposition)[4][8][12][13] | Some sources report a range of 84-90°C[7]. Another reports 135.5 °C[14]. The differences may be due to the presence of different polymorphic forms or hydration states. |

| pKa | 2.7 and 5.8[15] | Other literature reports pKa values of 3.3 and 4.4[15], or an estimated 4.3[16]. This indicates the presence of both acidic and basic functional groups. |

| LogP (Octanol/Water Partition Coefficient) | 8.79 (estimated)[15], 7.61[12] | Indicates that the drug is highly lipophilic. |

| Biopharmaceutics Classification System (BCS) | Class II[2][15] | Characterized by low solubility and high permeability. |

| Hygroscopicity | Hygroscopic[1][6] | The material readily absorbs moisture from the atmosphere, which necessitates controlled storage conditions. |

Sources:[1][2][4][6][7][8][12][13][14][15][16]

Crystalline Structure

Montelukast sodium can exist in various crystalline and amorphous forms. The crystalline state can significantly impact stability, dissolution rate, and bioavailability.[17] Different polymorphic forms have been identified, including Forms A1, B1, B2, C, D, and E.[17] The specific crystalline form can be identified by its characteristic X-ray powder diffraction (XRPD) pattern. For example, one novel crystal form exhibits characteristic diffraction peaks at 2θ values of 11.96°, 13.43°, 15.15°, 16.71°, 17.14°, and 19.99° (±0.20°).[18]

Mechanism of Action: CysLT1 Receptor Antagonism

Montelukast exerts its therapeutic effect by acting as a potent and selective antagonist of the cysteinyl leukotriene type-1 (CysLT1) receptor.[1][19][20] Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are inflammatory eicosanoids released from cells like mast cells and eosinophils.[1][20] When these leukotrienes bind to CysLT1 receptors in the airways, they trigger a cascade of events leading to bronchoconstriction, airway edema, mucus secretion, and eosinophil recruitment.[19][20][21] By blocking this interaction, montelukast inhibits these downstream effects, thereby alleviating symptoms of asthma and allergic rhinitis.[19][21]

Caption: Signaling pathway of montelukast sodium as a CysLT1 receptor antagonist.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is a widely used technique for the determination of montelukast sodium in bulk drug and pharmaceutical dosage forms.[10][22]

-

Objective: To quantify montelukast sodium and assess purity.

-

Methodology:

-

Mobile Phase Preparation: A common mobile phase consists of a mixture of an organic solvent like acetonitrile and an aqueous buffer (e.g., 1 mM sodium acetate (B1210297) adjusted to pH 6.3 with acetic acid) in a specific ratio, such as 90:10 v/v.[22] The mobile phase is filtered and degassed before use.[23]

-

Standard Solution Preparation: A stock solution of montelukast sodium standard is prepared by accurately weighing the standard and dissolving it in the mobile phase to a known concentration (e.g., 100 µg/mL).[22] Serial dilutions are then made to create calibration standards across a desired concentration range (e.g., 1-100 µg/mL).[22]

-

Sample Preparation (Tablets): A number of tablets (e.g., twenty) are weighed and finely powdered.[22] An amount of powder equivalent to a specific dose of montelukast sodium (e.g., 10 mg) is accurately weighed and transferred to a volumetric flask.[22] The powder is dissolved in the mobile phase, sonicated to ensure complete dissolution, and diluted to the final volume.[22][23] The solution is then filtered.[23]

-

Chromatographic Conditions:

-

Column: A reverse-phase column, such as an octadecylsilane (B103800) (C18) or octylsilyl (C8) column, is typically used.[22][23]

-

Flow Rate: A constant flow rate, for example, 1.5 mL/min, is maintained.[22]

-

Detection: UV detection is carried out at a wavelength where montelukast shows significant absorbance, such as 285 nm.[22]

-

Injection Volume: A fixed volume (e.g., 20 µL) of both standard and sample solutions is injected into the system.[23]

-

-

Data Analysis: The concentration of montelukast sodium in the sample is determined by comparing the peak area of the sample to the peak areas of the calibration standards. The retention time for montelukast sodium is typically short, often around 3.4 minutes, allowing for rapid analysis.[22]

-

Caption: General experimental workflow for HPLC analysis of montelukast sodium.

Extractive Spectrophotometry

This method provides a simpler and more economical alternative to HPLC for the determination of montelukast sodium in bulk and pharmaceutical formulations.

-

Objective: To quantify montelukast sodium using a colorimetric reaction.

-

Principle: The method is based on the formation of a chloroform-soluble ion-association complex between the montelukast sodium (a cation) and an acidic dye, such as bromothymol blue (BTB) or bromocresol purple (BCP), in an acidic buffer (e.g., phthalate (B1215562) buffer at pH 3.0). The colored complex extracted into the organic phase can be quantified using a spectrophotometer.

-

Methodology:

-

Reagent Preparation:

-

Standard Drug Solution: A stock solution of montelukast (e.g., 1000 µg/mL) is prepared by dissolving the pure drug in methanol and diluting with distilled water. Working standards (e.g., 160 µg/mL) are prepared from this stock.

-

Dye Solution: A 0.1% solution of BTB or BCP is prepared in double-distilled water.

-

Buffer Solution: A phthalate buffer is prepared and adjusted to pH 3.0.

-

-

Complex Formation and Extraction:

-

Aliquots of the standard montelukast solution are placed into a series of separating funnels.

-

The pH 3.0 buffer solution is added, followed by the dye solution (e.g., 5.0 mL) and an immiscible organic solvent like chloroform (B151607) (e.g., 10.0 mL).

-

The funnels are shaken vigorously for approximately 2 minutes to facilitate the formation and extraction of the ion-pair complex into the organic layer.

-

-

Spectrophotometric Measurement:

-

The organic layer is separated and its absorbance is measured at the wavelength of maximum absorption (λmax) against a reagent blank. The λmax is approximately 410 nm for the BTB complex and 415 nm for the BCP complex.

-

-

Quantification: A calibration curve is constructed by plotting absorbance versus the concentration of montelukast sodium. The concentration in unknown samples is determined from this curve. The method is typically linear over a concentration range of 4.0-25.0 µg/mL.

-

Relationship Between Properties and Biopharmaceutical Classification

The physicochemical properties of montelukast sodium directly influence its classification under the Biopharmaceutics Classification System (BCS), which in turn predicts its in vivo performance.

Caption: Relationship between physicochemical properties and BCS Class for montelukast.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Montelukast sodium CAS#: 151767-02-1 [m.chemicalbook.com]

- 3. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Montelukast Sodium - zebpharma [zebpharma.com]

- 5. MONTELUKAST SODIUM [USP MONOGRAPH] | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. pmda.go.jp [pmda.go.jp]

- 7. 151767-02-1 Montelukast sodium AKSci E117 [aksci.com]

- 8. Montelukast Sodium CAS 151767-02-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 9. Montelukast sodium hydrate 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]

- 10. ymerdigital.com [ymerdigital.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Montelukast sodium | CAS#:151767-02-1 | Chemsrc [chemsrc.com]

- 13. Montelukast sodium | 151767-02-1 [chemicalbook.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. Montelukast | C35H36ClNO3S | CID 5281040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. US20050187244A1 - Montelukast sodium polymorphs - Google Patents [patents.google.com]

- 18. CN107162969A - Montelukast sodium crystal and preparation method thereof and pharmaceutical composition - Google Patents [patents.google.com]

- 19. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]

- 20. droracle.ai [droracle.ai]

- 21. youtube.com [youtube.com]

- 22. Development and Validation of a RP-HPLC Method for Estimation of Montelukast Sodium in Bulk and in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 23. asianpubs.org [asianpubs.org]

montelukast sodium hydrate solubility in different organic solvents

An In-depth Technical Guide to the Solubility of Montelukast (B128269) Sodium Hydrate (B1144303) in Organic Solvents

Introduction

Montelukast sodium, the monosodium salt of montelukast, is a selective and orally active leukotriene receptor antagonist used for the chronic treatment of asthma and the relief of symptoms of allergic rhinitis.[1] Its physicochemical properties, particularly its solubility, are critical for its formulation, bioavailability, and therapeutic efficacy. Montelukast sodium is a hygroscopic, optically active, white to off-white powder.[1][2] This guide provides a comprehensive overview of the solubility of montelukast sodium hydrate in various organic solvents, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Solubility Data

The solubility of a substance is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of montelukast sodium has been characterized in several organic solvents. While qualitative descriptions are widely available, quantitative data is more specific and crucial for formulation development.

Qualitative Solubility Profile

General solubility descriptions for montelukast sodium are provided by various pharmacopeial and technical sources:

-

Very Soluble: Methanol, Ethanol[3]

-

Freely Soluble: Ethanol, Methylene Chloride[4]

-

Soluble: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)[5]

It is also noted as being soluble in most organic solvents except for saturated hydrocarbons.[4]

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various organic solvents. This data is essential for researchers in selecting appropriate solvent systems for analytical method development, crystallization studies, and formulation design.

| Solvent | Temperature | Solubility | Method of Analysis | Source |

| Ethanol | Not Specified | ~ 30 mg/mL | Not Specified | [5] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 30 mg/mL | Not Specified | [5] |

| Dimethylformamide (DMF) | Not Specified | ~ 30 mg/mL | Not Specified | [5] |

| Dimethyl Sulfoxide (DMSO) | 60 °C | ≥ 8 mg/mL | Not Specified | [6] |

| Dimethyl Sulfoxide (DMSO) | Not Specified | ~ 60.82 mg/mL (100 mM) | Not Specified | |

| Water | Not Specified | ~ 10 mg/mL | Not Specified | [5] |

| Water | Not Specified | ~ 30.41 mg/mL (50 mM) | Not Specified | |

| 1:9 Ethanol:PBS (pH 7.2) | Not Specified | ~ 0.15 mg/mL | Not Specified | [5] |

Note: Molar concentrations were converted to mg/mL using the molecular weight of montelukast sodium (608.17 g/mol ).

Experimental Protocol: Equilibrium Solubility Determination

The most common and reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[7] This method ensures that a state of equilibrium is reached between the dissolved solute and the excess undissolved solid.[7]

Principle

An excess amount of the solid drug is added to the solvent of interest. The mixture is then agitated at a constant temperature for a prolonged period until the concentration of the drug in the solution reaches a constant value, indicating that equilibrium has been established.

Materials and Apparatus

-

This compound powder

-

Selected organic solvents (e.g., ethanol, methanol, DMSO)

-

Scintillation vials or sealed flasks

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or equivalent)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Visible Spectrophotometer

Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[8] The time required for equilibration should be determined experimentally by sampling at different time points (e.g., 12, 24, 48, 72 hours) until the concentration plateaus.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.[9] To ensure complete separation of the solid from the liquid phase, centrifuge the samples at a high speed.[8]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining undissolved microparticles, immediately filter the aliquot using a chemically resistant syringe filter (e.g., 0.45 µm).[8]

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of montelukast sodium in the diluted samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[8][10]

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as the equilibrium solubility, typically in mg/mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the equilibrium solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. EP1709002A2 - Montelukast sodium polymorphs - Google Patents [patents.google.com]

- 3. pmda.go.jp [pmda.go.jp]

- 4. arasto.com [arasto.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. This compound 98 (HPLC) Sigma-Aldrich [sigmaaldrich.com]

- 7. pharmatutor.org [pharmatutor.org]

- 8. jetir.org [jetir.org]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. solubility experimental methods.pptx [slideshare.net]

The Discovery and Development of Montelukast: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, represents a significant milestone in the targeted treatment of asthma and allergic rhinitis. Its development stemmed from a deep understanding of the crucial role of leukotrienes in the pathophysiology of these inflammatory conditions. This technical guide provides a comprehensive overview of the discovery and development history of montelukast, from the initial identification of the leukotriene pathway to its approval and widespread clinical use. The document details the medicinal chemistry efforts, including structure-activity relationship (SAR) studies that led to the optimization of the lead compounds. Furthermore, it presents key preclinical and clinical data in a structured format, outlines the experimental protocols for pivotal assays, and visualizes the underlying biological pathways and development workflows.

Introduction: The Rationale for Targeting the Leukotriene Pathway

The discovery of montelukast is intrinsically linked to the elucidation of the role of leukotrienes in inflammatory processes. In the late 1970s and early 1980s, researchers identified leukotrienes as potent lipid mediators derived from arachidonic acid.[1] These molecules, particularly the cysteinyl leukotrienes (LTC4, LTD4, and LTE4), were found to be key players in the pathophysiology of asthma, responsible for bronchoconstriction, airway inflammation, and increased mucus production.[1][2] This understanding laid the groundwork for a targeted therapeutic approach: antagonizing the receptors to which these inflammatory mediators bind.[1] The primary target identified was the cysteinyl leukotriene receptor 1 (CysLT1).[1][2]

Merck & Co. embarked on an extensive research program to develop a potent and selective CysLT1 receptor antagonist.[1] The goal was to create an orally active drug that could effectively block the deleterious effects of cysteinyl leukotrienes in the airways, offering a novel treatment paradigm for asthma.

The Medicinal Chemistry Journey: From Lead Compound to Montelukast

The development of montelukast was a result of meticulous structure-activity relationship (SAR) studies, originating from an early quinoline-based lead compound.[1][3] The medicinal chemistry strategy involved incorporating structural elements of the natural ligand, leukotriene D4 (LTD4), to enhance potency and selectivity.[1]

An early lead compound, MK-571, showed promise but had limitations. Further modifications led to the development of verlukast (B1683815) (MK-679), which demonstrated improved clinical effects but was ultimately discontinued (B1498344) due to safety concerns.[1] The research team at Merck continued to refine the molecule, focusing on optimizing the pharmacokinetic profile and minimizing off-target effects.[1] This iterative process of chemical synthesis and biological testing culminated in the discovery of montelukast (originally MK-0476).[1][4] Montelukast's structure, featuring a quinoline (B57606) core, a vinyl linkage, and a cyclopropaneacetic acid side chain, was engineered for high affinity and specificity to the CysLT1 receptor, along with favorable oral bioavailability and a once-daily dosing profile.[4][5]

Preclinical Pharmacology

Montelukast demonstrated high potency and selectivity for the CysLT1 receptor in a battery of preclinical in vitro and in vivo studies.

In Vitro Receptor Binding and Functional Assays

Montelukast exhibited high affinity for the CysLT1 receptor in radioligand binding assays using [3H]leukotriene D4.[4] It potently inhibited the specific binding of [3H]LTD4 to guinea pig and sheep lung membrane preparations, as well as to human U937 cell plasma membranes.[4] In functional assays, montelukast effectively antagonized LTD4-induced contractions of guinea pig tracheal smooth muscle.[4] Importantly, it showed high selectivity, with negligible activity against other receptors, including the LTC4 and LTB4 receptors, as well as serotonin, acetylcholine, histamine, and prostaglandin (B15479496) receptors.[4]

Table 1: In Vitro Receptor Binding Affinity and Functional Antagonism of Montelukast

| Assay Type | Receptor/Tissue Source | Radioligand | Parameter | Value (nM) |

| Radioligand Binding | Guinea Pig Lung | [3H]LTD4 | Ki | 0.18 ± 0.03 |

| Radioligand Binding | Sheep Lung | [3H]LTD4 | Ki | 4 |

| Radioligand Binding | U937 Cell Membranes | [3H]LTD4 | Ki | 0.52 ± 0.23 |

| Functional Assay | Guinea Pig Trachea | - | pA2 | 9.3 |

In Vivo Animal Models of Asthma

The efficacy of montelukast was confirmed in several animal models of asthma. In ovalbumin-sensitized and challenged mice and guinea pigs, montelukast significantly inhibited eosinophil infiltration into the airways, a hallmark of allergic inflammation. In a primate model, montelukast effectively blocked allergen-induced bronchoconstriction in Ascaris-sensitized squirrel monkeys.[6] Furthermore, in allergic conscious sheep, intravenous administration of montelukast reduced both the early and late-phase bronchoconstrictor responses to Ascaris aerosol challenge.[4]

Table 2: In Vivo Efficacy of Montelukast in Animal Models

| Animal Model | Allergen/Stimulus | Key Finding |

| Ovalbumin-sensitized mice | Ovalbumin | Inhibition of airway eosinophil infiltration |

| Ovalbumin-sensitized guinea pigs | Ovalbumin | Inhibition of airway eosinophil infiltration |

| Ascaris-sensitized squirrel monkeys | Ascaris suum | Blockade of allergen-induced bronchoconstriction |

| Allergic conscious sheep | Ascaris suum | Reduction of early and late-phase bronchoconstriction |

Pharmacokinetics and Metabolism

Pharmacokinetic studies in animals and humans revealed that montelukast is rapidly absorbed after oral administration and is highly bound to plasma proteins.

Preclinical Pharmacokinetics

In preclinical species, montelukast exhibited good oral bioavailability. The primary route of elimination was found to be through biliary excretion of its metabolites.

Table 3: Pharmacokinetic Parameters of Montelukast in Preclinical Species (Oral Administration)

| Species | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Bioavailability (%) |

| Rat | 1 | 1.0 | 255 | 785 | ~33 |

| Mouse | 1 | 0.5 | 340 | 680 | N/A |

| Monkey | 0.5 | 2.0 | 150 | 750 | N/A |

Data compiled from multiple sources and may vary based on study conditions.

Human Pharmacokinetics

In humans, montelukast is rapidly absorbed, with peak plasma concentrations (Cmax) achieved 3 to 4 hours (Tmax) after oral administration of a 10 mg tablet in fasted adults.[7] The mean oral bioavailability is 64%.[7] Montelukast is more than 99% bound to plasma proteins.[7] It is extensively metabolized in the liver by cytochrome P450 isoenzymes, primarily CYP2C8, and also by CYP3A4 and CYP2C9.[7] The metabolites are excreted almost exclusively via the bile.[7] The mean plasma half-life of montelukast in healthy young adults ranges from 2.7 to 5.5 hours.[7]

Table 4: Pharmacokinetic Parameters of Montelukast in Humans (10 mg oral dose)

| Parameter | Value |

| Tmax | 3-4 hours |

| Cmax | ~350-450 ng/mL |

| Mean Oral Bioavailability | 64% |

| Protein Binding | >99% |

| Elimination Half-life | 2.7-5.5 hours |

Clinical Development and Efficacy

Montelukast underwent a rigorous clinical development program, including numerous Phase II and Phase III trials, to establish its safety and efficacy in the treatment of asthma and allergic rhinitis.

Pivotal Clinical Trials in Asthma

A series of large-scale, randomized, double-blind, placebo-controlled trials demonstrated the clinical efficacy of montelukast in adults and children with chronic asthma.[8] A pivotal study published in 1999 showed that montelukast significantly improved asthma symptoms and reduced the need for rescue β-agonist medication compared to placebo.[1]

In these trials, montelukast consistently demonstrated statistically significant improvements in key efficacy endpoints, including Forced Expiratory Volume in 1 second (FEV1), morning and evening peak expiratory flow rate (PEFR), daytime asthma symptoms, and nocturnal awakenings.[8][9]

Table 5: Summary of Efficacy Results from Pivotal Clinical Trials of Montelukast in Chronic Asthma (Adults)

| Efficacy Endpoint | Montelukast (10 mg/day) | Placebo | p-value |

| Change in FEV1 from baseline | +10.4% | +3.5% | <0.001 |

| Change in Morning PEFR from baseline | +24.5 L/min | +3.3 L/min | <0.001 |

| Reduction in "as-needed" β-agonist use | -27.1% | -4.6% | <0.001 |

| Reduction in Nocturnal Awakenings | -33.8% | -18.7% | <0.001 |

Data are representative of results from multiple large-scale clinical trials.

Exercise-Induced Bronchoconstriction

Clinical trials also established the efficacy of montelukast in preventing exercise-induced bronchoconstriction (EIB).[8][10] In a study of pediatric patients aged 6 to 14 years, a single dose of montelukast significantly attenuated the maximum percent fall in FEV1 after an exercise challenge compared to placebo.[10]

Allergic Rhinitis

Subsequent to its approval for asthma, the indications for montelukast were expanded to include the management of seasonal and perennial allergic rhinitis based on positive clinical trial data.

Synthesis of Montelukast

The chemical synthesis of montelukast is a multi-step process that requires precise control of stereochemistry to obtain the desired R-enantiomer. A key step in many synthetic routes is the stereoselective reduction of a ketone intermediate to the corresponding (S)-alcohol.[11] This has been achieved using both chiral chemical reducing agents, such as (–)-DIP-Cl, and more recently, through highly efficient biocatalytic methods employing engineered ketoreductase enzymes.[11] The final steps typically involve the coupling of the side chain via a thioether linkage and subsequent purification.[12]

Regulatory Approval and Post-Marketing

Montelukast was first approved for medical use in the United States in 1998.[13] It is now available as a generic medication and is widely prescribed for the maintenance treatment of asthma and the relief of symptoms of allergic rhinitis.

Experimental Protocols

Radioligand Binding Assay for CysLT1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of test compounds for the CysLT1 receptor.

Materials:

-

Receptor source: Guinea pig lung membrane homogenates.

-

Radioligand: [3H]Leukotriene D4 ([3H]LTD4).

-

Non-specific binding control: A high concentration of unlabeled LTD4 or a known CysLT1 antagonist.

-

Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 10 mM CaCl2.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare guinea pig lung membranes by homogenization and centrifugation.

-

In a 96-well plate, add a fixed concentration of [3H]LTD4, the membrane preparation, and varying concentrations of the test compound (e.g., montelukast).

-

For determination of non-specific binding, a separate set of wells will contain the radioligand, membranes, and a saturating concentration of unlabeled LTD4.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Functional Assay: Guinea Pig Tracheal Smooth Muscle Contraction

Objective: To assess the functional antagonist activity of test compounds against LTD4-induced smooth muscle contraction.

Materials:

-

Isolated guinea pig trachea.

-

Organ bath system with an isometric force transducer.

-

Krebs-Henseleit solution (physiological salt solution), aerated with 95% O2 / 5% CO2.

-

Leukotriene D4 (LTD4).

-

Test compounds (e.g., montelukast).

Procedure:

-

Isolate the trachea from a guinea pig and prepare tracheal ring segments.

-

Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution maintained at 37°C.

-

Allow the tissues to equilibrate under a resting tension.

-

Construct a cumulative concentration-response curve to LTD4 to establish a baseline contractile response.

-

Wash the tissues and allow them to return to baseline.

-

Incubate the tissues with a fixed concentration of the test compound (montelukast) for a predetermined period.

-

Construct a second cumulative concentration-response curve to LTD4 in the presence of the antagonist.

-

Repeat steps 5-7 with increasing concentrations of the antagonist.

-

Analyze the data to determine the pA2 value, which is a measure of the antagonist's potency. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve.

In Vivo Animal Model: Ovalbumin-Induced Airway Inflammation in Mice

Objective: To evaluate the effect of test compounds on allergic airway inflammation.

Materials:

-

BALB/c mice.

-

Ovalbumin (OVA) - as the allergen.

-

Alum - as an adjuvant.

-

Test compound (montelukast) or vehicle control.

-

Equipment for intraperitoneal injections, intranasal challenges, and bronchoalveolar lavage (BAL).

Procedure:

-

Sensitization: Sensitize the mice by intraperitoneal injection of OVA emulsified in alum on, for example, day 0 and day 14.

-

Challenge: Challenge the sensitized mice with intranasal administration of OVA on several consecutive days (e.g., days 24, 25, and 26).

-

Treatment: Administer the test compound (montelukast) or vehicle to the mice at a specified time before each OVA challenge.

-

Assessment of Airway Inflammation: 24-48 hours after the final OVA challenge, perform a bronchoalveolar lavage (BAL) by instilling and retrieving a fixed volume of saline into the lungs.

-

Analyze the BAL fluid for:

-

Total and differential cell counts (specifically eosinophils) using a hemocytometer and cytospin preparations stained with a differential stain (e.g., Diff-Quik).

-

Levels of inflammatory cytokines and chemokines by ELISA.

-

-

Process lung tissue for histological analysis to assess inflammatory cell infiltration and mucus production (e.g., using Hematoxylin and Eosin and Periodic acid-Schiff staining).

-

Compare the inflammatory parameters between the montelukast-treated group and the vehicle-treated control group to determine the efficacy of the compound in reducing airway inflammation.

Visualizations

Caption: Leukotriene Signaling Pathway and the Mechanism of Action of Montelukast.

Caption: The Drug Discovery and Development Workflow for Montelukast.

References

- 1. atsjournals.org [atsjournals.org]

- 2. Montelukast: A Scientific and Legal Review [japi.org]

- 3. Chemistry and structure--activity relationships of leukotriene receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. pdf.hres.ca [pdf.hres.ca]

- 8. Montelukast: data from clinical trials in the management of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fda.gov [fda.gov]

- 11. thieme-connect.com [thieme-connect.com]

- 12. books.rsc.org [books.rsc.org]

- 13. Montelukast - Wikipedia [en.wikipedia.org]

A Technical Guide to Montelukast Sodium Hydrate: Molecular Properties, Mechanism of Action, and Analytical Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of montelukast (B128269) sodium hydrate, a selective and orally active leukotriene receptor antagonist. The document details its chemical properties, mechanism of action through the cysteinyl leukotriene signaling pathway, and established experimental protocols for its synthesis and analysis.

Core Chemical and Physical Properties

Montelukast sodium is the active pharmaceutical ingredient, and it can exist in both anhydrous and hydrated forms. The key quantitative data for both forms are summarized below for clear comparison.

| Property | Montelukast Sodium | Montelukast Sodium Hydrate |

| Molecular Formula | C₃₅H₃₅ClNNaO₃S[1][2][3][4] | C₃₅H₃₆ClNNaO₃S[5] or C₃₅H₃₅ClNNaO₃S·xH₂O[6][7] |

| Molecular Weight | ~608.17 - 608.2 g/mol [1][2][3][4][8] | ~609.2 g/mol [5] (608.17 g/mol on an anhydrous basis[6][7]) |

| Appearance | White to off-white, hygroscopic, optically active powder[2] | - |

| Solubility | Freely soluble in ethanol, methanol, and water; practically insoluble in acetonitrile[2] | - |

Mechanism of Action: The Cysteinyl Leukotriene Signaling Pathway

Montelukast exerts its therapeutic effect by selectively antagonizing the cysteinyl leukotriene 1 (CysLT1) receptor.[2][7] Cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄) are potent inflammatory lipid mediators derived from arachidonic acid metabolism.[2][7] Their binding to CysLT1 receptors in the airways triggers a cascade of events leading to the pathophysiology of asthma and allergic rhinitis, including bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells.[9]

Montelukast competitively blocks the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting the downstream signaling pathway and mitigating the inflammatory response.[5]

Below is a diagram illustrating the cysteinyl leukotriene signaling pathway and the point of intervention by montelukast.

References

- 1. pnas.org [pnas.org]

- 2. Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cysteinyl-Leukotriene Receptors and Cellular Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]